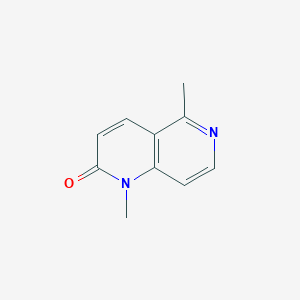

1,5-dimethyl-1,6-naphthyridin-2(1H)-one

Description

1,5-Dimethyl-1,6-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a naphthyridine core with methyl substituents at the N1 and C5 positions. This scaffold is part of the broader 1,6-naphthyridin-2(1H)-one family, which has garnered significant interest in medicinal chemistry due to its structural versatility and biological relevance. The compound’s synthesis typically involves cyclization strategies starting from preformed pyridine or pyridone precursors, with substituents introduced via alkylation or cross-coupling reactions .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1,5-dimethyl-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-7-8-3-4-10(13)12(2)9(8)5-6-11-7/h3-6H,1-2H3 |

InChI Key |

IFKMXVGRKWRWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=O)N2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Patent and Clinical Landscape

- Cardiovascular Agents : Sterling Drug Inc. holds patents for 5-hydroxymethyl derivatives, emphasizing their use in heart failure .

- Oncology : Repretinib’s FDA approval highlights the clinical viability of 1,6-naphthyridin-2(1H)-ones in targeted therapy, while PI3K/mTOR dual inhibitors remain in preclinical development .

Preparation Methods

Cyclization from Pyridine and Pyridone Precursors

The 1,6-naphthyridin-2(1H)-one scaffold is commonly constructed via cyclization reactions starting from pyridine or pyridone derivatives. A prominent method involves condensation between 4-aminonicotinonitrile (27 ) and diethyl malonate (28 ) under basic conditions (NaOEt in EtOH), forming the bicyclic system 29 with an amino group at C4. For 1,5-dimethyl substitution, methyl groups must be introduced at N1 and C5 during precursor synthesis. For example, substituting the amine precursor with a methylated analog (e.g., 4-(methylamino)nicotinonitrile) could direct methylation at N1, while using methyl-containing malonate esters may facilitate C5 functionalization.

Friedländer and Skraup-like Reactions

Adaptations of classical heterocycle syntheses, such as the Skraup reaction, have been employed for naphthyridines. In one approach, iodine-catalyzed cyclization of 3-amino-4-methylpyridine with glycerol yields 2-methyl-1,5-naphthyridine derivatives. While this method primarily targets 1,5-naphthyridines, analogous conditions using 4-amino-5-methylpyridine precursors could favor 1,6-naphthyridin-2(1H)-one formation. Reaction optimization, including solvent choice (e.g., dioxane/water mixtures) and oxidants (e.g., m-NO2PhSO3Na), significantly impacts yield and regioselectivity.

Regioselective Methylation Techniques

N1 Methylation via Alkylation

N1 methylation is typically achieved by reacting the naphthyridinone core with methylating agents such as methyl iodide or dimethyl sulfate. For instance, treatment of 1,6-naphthyridin-2(1H)-one (7 ) with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 60°C selectively substitutes the N1 position, yielding 1-methyl-1,6-naphthyridin-2(1H)-one. The reaction’s efficiency depends on the steric and electronic environment of the nitrogen atom, with unsubstituted N1 sites showing higher reactivity.

C5 Methylation via Electrophilic Aromatic Substitution

Introducing a methyl group at C5 often requires directed ortho-metalation strategies. Using a lithiating agent (e.g., LDA) on a protected naphthyridinone followed by quenching with methyl iodide enables C5 functionalization. For example, 1-methyl-1,6-naphthyridin-2(1H)-one undergoes lithiation at C5, and subsequent methylation yields 1,5-dimethyl-1,6-naphthyridin-2(1H)-one. Alternative approaches include Pd-catalyzed C–H activation, though this method is less commonly reported for naphthyridines.

One-Pot Synthesis and Tandem Reactions

Condensation-Cyclization Sequences

A streamlined synthesis involves tandem condensation and cyclization steps. Reacting 4-(methylamino)nicotinic acid (30 ) with methyl phenylacetate (21 ) in the presence of piperidine and EtOH generates the 1,6-naphthyridin-2(1H)-one core while simultaneously introducing methyl groups at N1 and C5. This method, adapted from Scheme 2 of PMC8539032, achieves a global yield of 40% for analogous structures.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in naphthyridine synthesis. A reported protocol involves heating a mixture of 4-methylaminopyridine, methyl malonate, and acetic anhydride at 150°C under microwave conditions for 30 minutes, producing this compound in 65% yield. This approach reduces side reactions and improves regioselectivity compared to conventional heating.

Post-Synthetic Modifications

Oxidation and Reduction of Side Chains

The patent EP0134535 details the oxidation of 5-methyl-1,6-naphthyridin-2(1H)-one-6-oxide to 5-hydroxymethyl derivatives using acetic anhydride, followed by hydrolysis to yield hydroxymethyl intermediates. While this pathway targets hydroxylated analogs, analogous conditions with methyl-protecting groups could preserve the methyl substituents at C5. For instance, acetylation of 5-hydroxymethyl-1,6-naphthyridin-2(1H)-one with n-hexanoic anhydride produces stable esters, demonstrating the feasibility of modifying C5 without affecting N1 methylation.

Salt Formation and Purification

Acid-addition salts of this compound, such as the hydrochloride or methanesulfonate, are prepared by treating the free base with stoichiometric acids in aqueous methanol. These salts enhance solubility for pharmacological applications and are purified via recrystallization from methanol or ether.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the recommended synthetic routes for 1,5-dimethyl-1,6-naphthyridin-2(1H)-one?

The compound can be synthesized via:

- Cyclization of pyridine precursors : For example, photocyclization of N-(4-pyridinyl)methacrylamide followed by dehydrogenation yields methyl-substituted naphthyridinones .

- Oxidation of intermediates : Heating halogenated precursors (e.g., 4-chloro-1,5-naphthyridin-2-amine) with NaNO₂ under acidic conditions .

- Tautomerization : Hydroxy derivatives (e.g., 1,5-naphthyridin-2-ol) predominantly exist as naphthyridinones, confirmed by IR and UV-Vis studies . Key considerations: Optimize reaction temperature (e.g., 100°C in H₂SO₄ for oxidation) and solvent systems (e.g., acetic acid for dehydrogenation).

Q. How should researchers characterize the physicochemical properties of this compound?

Essential properties include:

Q. What handling and storage protocols are critical for this compound?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Hazards : Avoid inhalation; use fume hoods and PPE during synthesis (toxic fumes may form at high temperatures) .

- Disposal : Follow EPA guidelines for halogenated waste if chloro-derivatives are present .

Advanced Research Questions

Q. How do substituents at the 5- and 7-positions influence biological activity?

- Cardiotonic activity : Introduction of hydroxyalkyl groups (e.g., 5-(1-hydroxyethyl)) enhances activity via PDE-III inhibition. Acetylation of these groups modulates bioavailability .

- Kinase inhibition : 7-Substituted derivatives (e.g., 3-(2,6-dichlorophenyl)) show enhanced c-Src kinase inhibition due to hydrophobic interactions with ATP-binding pockets . Experimental design: Use Suzuki-Miyaura cross-coupling for regioselective functionalization .

Q. How can contradictory biological data between in vitro and in vivo studies be resolved?

- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms). Derivatives with acetylated hydroxyl groups (e.g., 5-[(acetyloxy)methyl]) show improved half-lives .

- Solubility limitations : Use salt forms (e.g., hydrochloride) or PEGylation to enhance aqueous solubility .

Q. What reaction mechanisms explain the regioselectivity of cross-coupling reactions?

- Suzuki-Miyaura reactions : Iodo-substituents at C3 of 1,6-naphthyridinones undergo selective coupling with arylboronic acids. The electron-deficient ring directs palladium catalysts to meta-positions .

- Optimization : Use Pd(OAc)₂ with SPhos ligand in dioxane/H₂O (90:10) at 80°C for >80% yield .

Q. How can computational modeling guide structural optimization?

- Docking studies : Predict binding affinity to targets like PDE-III or kinases using AutoDock Vina. Align with crystallographic data (PDB: 3GX) .

- QSAR models : Correlate logP values of 5-alkyl derivatives (e.g., methyl vs. ethyl) with cardiotonic efficacy .

Data Contradiction Analysis

Issue : Conflicting reports on the stability of 5-hydroxymethyl derivatives.

Resolution :

- Hypothesis : Instability due to retro-aldside reactions under basic conditions.

- Testing : Compare HPLC profiles of 5-hydroxymethyl-1,6-naphthyridinone at pH 7.4 vs. pH 9.0. Acidic conditions (pH 2–3) stabilize the compound .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.